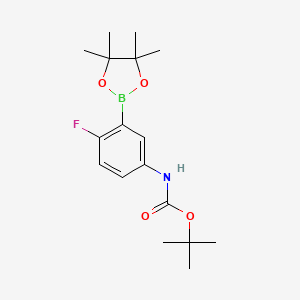

tert-Butyl-(4-Fluor-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Übersicht

Beschreibung

Tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a chemical compound that belongs to the class of organic compounds known as boronic acids and derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a boronic ester group. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has been investigated for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various bioactive compounds. The incorporation of the dioxaborolane moiety enhances the compound's stability and reactivity in biological systems.

Case Study : In a study focused on developing targeted therapies for cancer treatment, researchers utilized this compound to synthesize novel inhibitors that demonstrated promising cytotoxic effects against specific cancer cell lines. The fluorine atom in the structure was found to enhance the lipophilicity and bioavailability of the resulting compounds.

Chemical Synthesis

The compound is also employed in organic synthesis as a reagent or catalyst. Its ability to participate in cross-coupling reactions makes it valuable for producing complex organic molecules.

Data Table: Applications in Synthesis

Material Science

In material science, tert-butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is explored for its role in polymer chemistry. Its unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength.

Case Study : Research has shown that incorporating this compound into polymer matrices can improve their thermal resistance and mechanical properties. This is particularly relevant for applications requiring durable materials that can withstand harsh conditions.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indazole derivatives, have been reported to have a wide range of biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Mode of Action

It is known that the compound can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .

Biochemical Pathways

It is known that the compound is a significant intermediate of 1h-indazole derivatives , which are involved in a variety of biochemical pathways due to their wide range of biological activities.

Result of Action

Given its potential use as an intermediate in the synthesis of various biologically active compounds , it can be inferred that its effects would largely depend on the specific derivative being synthesized.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level strongly influences the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment in which this compound is used could significantly impact its stability and efficacy.

Biochemische Analyse

Biochemical Properties

tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been shown to interact with serine proteases, forming a covalent bond with the serine residue in the active site. This interaction leads to the inhibition of the enzyme’s activity, making it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

The effects of tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of kinases involved in cell signaling pathways, leading to altered phosphorylation states of key signaling proteins. Additionally, it has been shown to affect gene expression by modulating the activity of transcription factors, resulting in changes in the expression levels of target genes .

Molecular Mechanism

The molecular mechanism of action of tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, forming covalent bonds with key amino acid residues. This binding results in the inhibition of enzyme activity, as seen with serine proteases. Additionally, it can modulate the activity of transcription factors by binding to their DNA-binding domains, thereby affecting gene expression. These interactions highlight the compound’s ability to influence biochemical processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes and modulate gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Studies have identified threshold doses at which the compound’s beneficial effects are maximized while minimizing toxic effects. These findings are crucial for determining safe and effective dosages for potential therapeutic applications .

Metabolic Pathways

tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic process results in the formation of water-soluble metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence metabolic pathways and cellular metabolism .

Transport and Distribution

The transport and distribution of tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate plays a crucial role in its activity and function. The compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, the compound can be targeted to the nucleus by nuclear localization signals, where it can modulate gene expression by interacting with transcription factors. Similarly, its localization to the mitochondria can influence mitochondrial function and cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the following steps:

Boronic Acid Formation: : The starting material, 4-fluorophenol, is first converted to its corresponding boronic acid derivative through a reaction with a boronic acid reagent such as bis(pinacolato)diboron in the presence of a catalyst like palladium.

Carbamate Formation: : The boronic acid derivative is then reacted with tert-butyl isocyanate to form the carbamate group, resulting in the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: can undergo various types of chemical reactions, including:

Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.

Reduction: : The boronic ester group can be reduced to form boronic acid.

Substitution: : The compound can undergo nucleophilic substitution reactions at the boronic ester group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed

Oxidation: : Fluorinated derivatives of the compound.

Reduction: : Boronic acid derivatives.

Substitution: : Substituted boronic esters or boronic acids.

Vergleich Mit ähnlichen Verbindungen

Tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is unique due to its specific structural features. Similar compounds include:

Tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

These compounds differ in the position and type of substituents on the phenyl ring, which can affect their reactivity and applications.

Biologische Aktivität

tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS: 1449135-41-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H25BFNO4

- Molecular Weight : 337.19 g/mol

- Purity : 97.00%

- IUPAC Name : tert-butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.

- Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in conditions like Alzheimer's disease where neuroinflammation plays a significant role.

In Vitro Studies

In vitro studies have demonstrated that tert-butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exhibits protective effects on neuronal cells exposed to amyloid-beta (Aβ) peptides. The compound significantly improved cell viability and reduced oxidative stress markers compared to untreated controls.

| Study Reference | Cell Type | Treatment | Outcome |

|---|---|---|---|

| Astrocytes | Aβ exposure + Compound | Increased cell viability (62.98% vs 43.78%) | |

| Neuronal | Aβ exposure + Compound | Reduced TNF-α levels |

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's efficacy:

- Cognitive Improvement : In scopolamine-induced memory impairment models, administration of the compound resulted in improved cognitive function as assessed by behavioral tests.

- Oxidative Stress Reduction : The compound significantly decreased malondialdehyde (MDA) levels in brain homogenates compared to control groups treated with scopolamine.

Case Studies

Several case studies highlight the therapeutic potential of the compound:

- Alzheimer’s Disease Model : In a study involving transgenic mice expressing human amyloid precursor protein (APP), treatment with tert-butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate led to a notable reduction in amyloid plaque formation and improvement in cognitive assessments.

- Neuroprotective Effects : Another study demonstrated that the compound could protect against neurotoxic effects induced by Aβ peptides through modulation of oxidative stress pathways.

Eigenschaften

IUPAC Name |

tert-butyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYMEKZRPHNWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.